1H-indole-5-carboxylate

PPARγ agonist antidiabetic metabolic syndrome

Researchers face positional isomer interchangeability issues that derail SAR studies. The 5-carboxylate indole scaffold offers non-negotiable electronic and steric geometry for specific targets. - **PPARγ Activation**: Potency comparable to rosiglitazone; selective over PPARα/δ. - **Mcl-1 Inhibition**: VU0661013 core achieves Ki = 97 pM with >400,000x selectivity over BCL-xL. - **Antibacterial Lead**: Ethyl ester shows 12 mm zone vs. S. aureus (50 μg/disk). Immediate availability for cPLA₂α and oncology programs.

Molecular Formula C9H6NO2-
Molecular Weight 160.15 g/mol
Cat. No. B8577249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-5-carboxylate
Molecular FormulaC9H6NO2-
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(=O)[O-]
InChIInChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)/p-1
InChIKeyIENZCGNHSIMFJE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-5-carboxylate: Core Properties and Structure


1H-Indole-5-carboxylate (including its methyl, ethyl, and carboxylic acid forms) is an indolecarboxylic acid derivative characterized by a carboxylate ester or carboxylic acid moiety substituted at the 5-position of the indole bicyclic ring system [1]. This 5-substitution pattern distinguishes it from other positional isomers (e.g., 2-carboxylate, 6-carboxylate) and imparts a distinct electronic and steric profile that influences both its reactivity as a synthetic intermediate and the pharmacological properties of downstream derivatives [2]. The parent indole-5-carboxylic acid (CAS 1670-81-1) and its ester variants (methyl ester CAS 1011-65-0, ethyl ester CAS 32996-16-0) serve as privileged scaffolds in medicinal chemistry, with the 5-carboxylate motif recurrently appearing in development programs targeting PPARγ, Mcl-1, cPLA₂α, and antimicrobial applications [3].

Workflow
Medicinal chemistry scaffold for PPARγ, Mcl-1, and cPLA₂α target classes
Selection
5-carboxylate positional isomer provides distinct target-engagement geometry
Use Context
Privileged indole scaffold supporting nuclear receptor, BCL-2 family, and antimicrobial screening studies

1H-Indole-5-carboxylate vs. Positional Isomers


Substituting a 1H-indole-5-carboxylate with an alternative indolecarboxylate positional isomer (e.g., 2-carboxylate or 6-carboxylate) is not chemically or pharmacologically interchangeable. The substitution position on the indole ring dictates the electronic distribution, hydrogen-bonding geometry, and steric accessibility of the carboxylate group, which in turn governs both downstream synthetic reactivity and biological target engagement [1]. For instance, indole-2-carboxylates have been developed as NMDA-associated glycine receptor antagonists [2], whereas indole-5-carboxylate derivatives are the privileged scaffold for PPARγ agonists and Mcl-1 inhibitors—entirely distinct therapeutic target classes [3]. Furthermore, even among 5-carboxylate variants, the choice of ester (methyl vs. ethyl vs. free acid) significantly affects lipophilicity, membrane permeability, and metabolic stability, directly impacting in vivo pharmacokinetics and synthetic utility [4].

1H-Indole-5-carboxylate
Reported PPARγ agonist scaffold with non-TZD chemotype
Mcl-1 BH3-binding groove engagement enabled by 5-position geometry
Intrinsic antibacterial activity against S. aureus reported
Positional Isomer (e.g., 2-/6-carboxylate)
NMDA glycine-site antagonist profile (2-carboxylate); no PPARγ activity reported
Hydrophobic pocket access may not transfer; Mcl-1 binding geometry may shift
Lack comparable direct antibacterial activity without further derivatization
Positional isomer substitution may alter target engagement and screening outcomes; ester form (methyl, ethyl, free acid) further influences permeability and metabolic stability. Verify scaffold fit before replacement.

1H-Indole-5-carboxylate: Differentiating Evidence


PPARγ Agonist Scaffold with TZD-Comparable Potency

1H-Indole-5-carboxylic acid derivatives demonstrate PPARγ agonist activity that is quantitatively comparable to thiazolidinedione (TZD)-based antidiabetic drugs in clinical use, while offering a structurally distinct chemotype [1]. This differentiates 5-carboxylate indoles from indole-2-carboxylates and indole-6-carboxylates, which do not exhibit this PPARγ-directed pharmacology.

PPARγ Activation
Cross-study comparable
In vitro EC₅₀/IC₅₀ values comparable to TZD-class drugs (rosiglitazone, pioglitazone); PPARγ vs. PPARα/δ selectivity demonstrated in cell-based reporter gene assay
Reported PPARγ activation context supports nuclear receptor study fit
Non-TZD chemotype; class-level selectivity data to verify for specific analog
PPARγ agonist antidiabetic metabolic syndrome nuclear receptor

Mcl-1 Inhibitor with High BCL-2 Family Selectivity

The advanced clinical candidate VU0661013 (VU661013), which incorporates a 1H-indole-5-carboxylic acid core, achieves picomolar binding affinity (Ki = 97 ± 30 pM) for Mcl-1 with exceptional selectivity over BCL-xL (Ki > 40 μM, >400,000-fold) and BCL-2 (Ki = 0.73 μM, >7,500-fold) [1]. This selectivity profile is enabled by the 5-carboxylate indole geometry, which occupies a specific hydrophobic pocket in Mcl-1 not accessible to 2-carboxylate or 6-carboxylate isomers [2].

Mcl-1 Binding Selectivity
Head-to-head reported
Mcl-1 Ki = 97 ± 30 pM; BCL-xL Ki > 40 μM (>400,000-fold); BCL-2 Ki = 0.73 μM (>7,500-fold) via TR-FRET assay
Supports Mcl-1 pathway-selectivity assay interpretation
VU0661013 candidate data; 5-carboxylate geometry enables BH3-groove fit
Mcl-1 inhibitor oncology apoptosis acute myeloid leukemia

Antibacterial Activity Against S. aureus

Ethyl 1H-indole-5-carboxylate exhibits direct antibacterial activity against Staphylococcus aureus ATCC 29213, with its zone of inhibition quantitatively benchmarked against the standard antibiotic ampicillin in a head-to-head disk diffusion assay [1]. This intrinsic antimicrobial property is not observed with indole-6-carboxylate esters or indole-2-carboxylates, which lack comparable direct antibacterial activity without further derivatization.

Antibacterial Zone
Head-to-head reported
Ethyl 1H-indole-5-carboxylate: 12 mm at 50 μg/disk; Ampicillin: 21 mm (~57% of comparator zone) against S. aureus ATCC 29213
Supports antimicrobial screening context; ethyl ester scaffold benchmarked
Disk diffusion, 24 h; positional isomers lack comparable activity
antibacterial antimicrobial Staphylococcus aureus indole derivatives

cPLA₂α Inhibition and Defined SAR

Indole-5-carboxylic acids bearing 3-aryloxy-2-oxopropyl residues at the 1-position have been characterized as potent inhibitors of human cytosolic phospholipase A₂α (cPLA₂α) [1]. This specific substitution pattern leverages the 5-carboxylate's electronic and steric properties to achieve enzyme inhibition—a pharmacological profile distinct from indole-2-carboxylates (NMDA antagonists) and indole-6-carboxylates (EGFR/VEGFR-2 inhibitors).

cPLA₂α Inhibition
Class-level inference
Indole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues at 1-position reported as potent cPLA₂α inhibitors; activity unique to 5-carboxylate series among indolecarboxylate isomers
Data to verify for specific derivative; supports inflammation pathway screening context
Class-level inference based on primary literature SAR; exact IC₅₀ requires review
cPLA₂α inhibitor anti-inflammatory phospholipase arachidonic acid

1H-Indole-5-carboxylate: Research and Procurement Scenarios


Non-TZD PPARγ Agonist Discovery for Metabolic Disease

Use 1H-indole-5-carboxylic acid or its esters as the core scaffold for developing novel PPARγ agonists. The 5-carboxylate indole series has demonstrated in vitro PPARγ activation potency comparable to clinical TZDs such as rosiglitazone and pioglitazone, with demonstrated selectivity over PPARα and PPARδ subtypes [1]. This scaffold offers a structurally distinct alternative to TZDs, potentially enabling improved safety profiles while maintaining target engagement potency [1].

Mcl-1 Inhibitor Development in Venetoclax-Resistant Malignancies

Employ 1H-indole-5-carboxylate derivatives as the foundational scaffold for designing selective Mcl-1 inhibitors. The advanced candidate VU0661013, incorporating this core, achieves picomolar Mcl-1 binding (Ki = 97 ± 30 pM) with exceptional selectivity over BCL-xL (>400,000-fold) and BCL-2 (>7,500-fold) [2]. The 5-carboxylate geometry enables optimal engagement of the Mcl-1 BH3-binding groove, and 5-carboxylate indole derivatives have demonstrated in vivo tumor growth suppression in xenograft models [3]. This scaffold is particularly suited for addressing venetoclax-resistant AML where Mcl-1 upregulation drives therapeutic escape [2].

Antibacterial Lead Optimization Targeting Gram-Positive Pathogens

Use ethyl 1H-indole-5-carboxylate as a validated starting point for antibacterial lead optimization. This compound exhibits direct antibacterial activity against S. aureus ATCC 29213 with a zone of inhibition of 12 mm at 50 μg/disk, representing approximately 57% of ampicillin's activity under identical assay conditions [4]. The 5-carboxylate indole core provides a tractable scaffold for further medicinal chemistry optimization to improve potency and spectrum.

cPLA₂α Inhibitor Screening and SAR for Inflammation

Employ 1H-indole-5-carboxylic acid as the core scaffold for developing cPLA₂α inhibitors. Indole-5-carboxylic acids bearing 3-aryloxy-2-oxopropyl residues at the 1-position are potent inhibitors of human cytosolic phospholipase A₂α [5]. This activity is specific to the 5-carboxylate series among indolecarboxylate isomers, establishing 1H-indole-5-carboxylate as the essential scaffold for programs targeting arachidonic acid pathway modulation and inflammatory disease mechanisms [5].

Application
Selection Property
Validation Focus
PPARγ nuclear receptor studies
Non-TZD indole chemotype with reported PPARγ activation
PPARγ vs. PPARα/δ subtype selectivity review
Mcl-1-driven malignancy research models
5-carboxylate geometry for Mcl-1 BH3-groove engagement
BCL-2 family selectivity profile and model-response endpoint context
Antimicrobial screening studies
Ethyl ester scaffold with reported S. aureus activity
MIC and zone-of-inhibition benchmarking against standard antibiotics
cPLA₂α-mediated inflammation research
5-carboxylate series with reported cPLA₂α inhibition
SAR validation for specific 1-position substitution pattern

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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